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Cat. No.: B1672611 Get Quote

Fevipiprant Clinical Trials: A Technical Support
Resource
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the clinical development of Fevipiprant, with

a specific focus on the doses evaluated in Phase 3 trials and their efficacy.

Frequently Asked Questions (FAQs)
Q1: What was the rationale for selecting the 150 mg and 450 mg doses for the Fevipiprant
Phase 3 trials?

The selection of the 150 mg once-daily dose for the Phase 3 clinical trial program was based

on the results of a preceding Phase 2 dose-ranging study. This study evaluated a wide range of

once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses in patients with allergic

asthma. The 150 mg once-daily and 75 mg twice-daily doses showed the most favorable

improvement in pre-dose Forced Expiratory Volume in 1 second (FEV1) compared to

placebo[1][2][3]. The 150 mg dose was considered the lowest dose providing maximal efficacy

in this earlier trial[4]. The 450 mg dose was also included in the later LUSTER Phase 3 trials to

explore the potential for greater efficacy at a higher dose in patients with severe asthma[5].

Q2: Did the Phase 3 trials demonstrate the efficacy of the selected Fevipiprant doses?
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The comprehensive Phase 3 clinical trial program for Fevipiprant, which included the ZEAL-1,

ZEAL-2, LUSTER-1, and LUSTER-2 studies, ultimately did not demonstrate a statistically

significant clinical benefit for the investigated doses in the target populations.

In the replicate ZEAL-1 and ZEAL-2 trials, Fevipiprant at a dose of 150 mg once daily did not

lead to a significant improvement in the primary endpoint of pre-dose FEV1 change from

baseline after 12 weeks of treatment compared to placebo in patients with uncontrolled

asthma.

The LUSTER-1 and LUSTER-2 trials evaluated both 150 mg and 450 mg once-daily doses in

patients with severe asthma. These studies also failed to meet their primary endpoint of a

significant reduction in the annual rate of moderate-to-severe asthma exacerbations. While

some modest reductions in exacerbation rates were observed with the 450 mg dose, these

findings were not statistically significant after adjusting for multiple testing.

Q3: Was the Fevipiprant dose in Phase 3 trials considered optimal for efficacy?

Based on the outcomes of the Phase 3 trials, the selected doses of 150 mg and 450 mg of

Fevipiprant were not optimal for achieving the desired efficacy in the studied asthma

populations. The lack of significant clinical improvement in lung function and exacerbation rates

suggests that either the doses were insufficient, the drug has limited efficacy in these patient

groups, or the targeted mechanism is not as central to the pathophysiology of the broad

asthma populations studied as initially hypothesized. A meta-analysis of the trials concluded

that while there were some statistically significant improvements in certain parameters, these

benefits did not translate into clinical importance.

Q4: What was the safety and tolerability profile of Fevipiprant in Phase 3 trials?

Fevipiprant was generally well-tolerated in the Phase 3 trials at both the 150 mg and 450 mg

doses. The incidence of adverse events and serious adverse events was comparable between

the Fevipiprant and placebo groups. Common side effects reported were generally mild to

moderate and included headache and nasopharyngitis.

Data Presentation
Table 1: Summary of Fevipiprant Phase 3 ZEAL-1 and ZEAL-2 Trials
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Trial Identifier Dose
Primary

Endpoint

Key Efficacy

Outcome
Conclusion

ZEAL-1

(NCT03215758)

150 mg once

daily

Change from

baseline in pre-

dose FEV1 at 12

weeks

No statistically

significant

difference

compared to

placebo

(p=0.088)

Did not

demonstrate

significant

improvement in

lung function.

ZEAL-2

(NCT03226392)

150 mg once

daily

Change from

baseline in pre-

dose FEV1 at 12

weeks

No statistically

significant

difference

compared to

placebo

(p=0.214)

Did not

demonstrate

significant

improvement in

lung function.

Table 2: Summary of Fevipiprant Phase 3 LUSTER-1 and LUSTER-2 Trials

Trial Identifier Doses
Primary

Endpoint

Key Efficacy

Outcome

(Overall

Population)

Conclusion

LUSTER-1

(NCT02555683)

150 mg & 450

mg once daily

Annualized rate

of moderate to

severe asthma

exacerbations

No statistically

significant

reduction for

either dose

compared to

placebo.

Did not meet

primary endpoint.

LUSTER-2

(NCT02563067)

150 mg & 450

mg once daily

Annualized rate

of moderate to

severe asthma

exacerbations

No statistically

significant

reduction for

either dose

compared to

placebo.

Did not meet

primary endpoint.
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Experimental Protocols
Key Experiment: Phase 3, Randomized, Double-Blind,
Placebo-Controlled Clinical Trials (ZEAL-1 & ZEAL-2)

Objective: To assess the efficacy and safety of Fevipiprant 150 mg once daily added to

standard-of-care asthma therapy.

Patient Population: Adults and adolescents (≥12 years) with uncontrolled asthma.

Intervention: Participants were randomized to receive either Fevipiprant 150 mg or a

matching placebo, taken orally once daily for 12 weeks.

Primary Efficacy Endpoint: The change from baseline in pre-dose pre-bronchodilator FEV1 at

the end of the 12-week treatment period.

Secondary Efficacy Endpoints: Included changes in daytime asthma symptom score, total

daily short-acting β-agonist (SABA) use, and Asthma Quality of Life Questionnaire

(AQLQ+12) score.

Analysis: Efficacy was analyzed in the full analysis set, which included all randomized

patients who received at least one dose of the study drug.

Key Experiment: Phase 3, Randomized, Double-Blind,
Placebo-Controlled Clinical Trials (LUSTER-1 &
LUSTER-2)

Objective: To evaluate the efficacy and safety of Fevipiprant in reducing asthma

exacerbations in patients with severe asthma.

Patient Population: Patients aged 12 years or older with uncontrolled severe asthma,

stratified by peripheral blood eosinophil counts (<250 cells per μL or ≥250 cells per μL).

Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive once-daily

Fevipiprant 150 mg, Fevipiprant 450 mg, or placebo for 52 weeks, in addition to their

standard of care therapy.
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Primary Efficacy Endpoint: The annualized rate of moderate to severe asthma

exacerbations.

Analysis: The primary efficacy analysis was conducted on the overall study population and

the subgroup of patients with high blood eosinophil counts (≥250 cells per μL).

Visualizations
Fevipiprant Mechanism of Action: DP2 Receptor
Antagonism
Fevipiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known

as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

PGD2 is a key lipid mediator released primarily from mast cells during an allergic inflammatory

response. By binding to the DP2 receptor on various immune cells, including T helper 2 (Th2)

cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), PGD2 promotes their activation

and recruitment to the airways, contributing to the characteristic inflammation and symptoms of

asthma. Fevipiprant competitively blocks this interaction, thereby aiming to reduce the

inflammatory cascade.
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Caption: Fevipiprant blocks the PGD2-DP2 receptor signaling pathway.
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Logical Flow of Fevipiprant Clinical Development for
Efficacy Assessment
The clinical development of Fevipiprant for asthma followed a logical progression from dose-

finding studies to large-scale efficacy trials. The initial Phase 2 studies were designed to

identify a potentially effective and safe dose range. Based on these findings, specific doses

were selected for the more extensive and rigorous Phase 3 trials, which aimed to confirm the

clinical efficacy and safety in broader patient populations. The ultimate failure of the Phase 3

trials to meet their primary endpoints led to the discontinuation of the drug's development for

asthma.
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Caption: Logical progression of Fevipiprant's clinical trial phases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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